2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol
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Overview
Description
2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL is a complex organic compound with a unique structure that combines a benzoxazole ring, a fluorophenol group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative. The tert-butylphenyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the fluorophenol group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring and fluorophenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL is unique due to its combination of a benzoxazole ring, fluorophenol group, and tert-butylphenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C24H21FN2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-fluorophenol |
InChI |
InChI=1S/C24H21FN2O2/c1-24(2,3)17-9-7-15(8-10-17)23-27-20-13-18(11-12-21(20)29-23)26-14-16-5-4-6-19(25)22(16)28/h4-14,28H,1-3H3 |
InChI Key |
ZSGFWKJFXHWHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O |
Origin of Product |
United States |
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